molecular formula C11H5ClF3NO3 B1437103 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-37-7

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B1437103
CAS No.: 2002472-37-7
M. Wt: 291.61 g/mol
InChI Key: KUSNREHYEPXNLP-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at position 8 and a chlorine atom at position 4 of the quinoline core. Its molecular formula is C₁₁H₆ClF₃NO₃, with a molecular weight of 291.62 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of antimicrobial agents and other pharmaceuticals. Its ethyl ester derivative (CAS 1040013-63-5, molecular formula C₁₃H₉ClF₃NO₃) is a key precursor in medicinal chemistry, enabling further functionalization at the carboxylic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the quinoline core at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, thionyl chloride.

    Trifluoromethoxy Reagents: Trifluoromethoxy iodide, trifluoromethoxy benzene.

    Carboxylating Agents: Carbon dioxide, carbon monoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethoxy groups.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced quinoline derivatives with modified electronic properties.

Scientific Research Applications

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are a prominent class of antimicrobial agents. Below is a systematic comparison of 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Features Reference(s)
This compound Cl (4), -OCF₃ (8), -COOH (3) C₁₁H₆ClF₃NO₃ Intermediate for antibacterial agents; enhanced lipophilicity due to -OCF₃
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 405923-50-4) Cl (7), CH₃ (8), -COOH (3), 4-oxo C₁₁H₈ClNO₃ Antibacterial activity against Gram-positive bacteria; 4-oxo group enhances target binding
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 682352-75-6) Cl (5), OCH₃ (8), CH₃ (1), -COOH (3) C₁₂H₁₀ClNO₄ Broad-spectrum antimicrobial activity; methoxy group improves solubility
1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin) Cyclopropyl (1), F (6), -COOH (3) C₁₇H₁₈FN₃O₃ FDA-approved fluoroquinolone; 4-oxo and cyclopropyl groups critical for DNA gyrase inhibition
4-Chloro-8-(trifluoromethyl)quinoline (CAS 5131-60-2) Cl (4), -CF₃ (8) C₁₀H₅ClF₃N Less polar than -OCF₃ analog; used in agrochemical synthesis

Key Insights

Substituent Effects on Bioactivity: The 4-oxo group (e.g., in ciprofloxacin) is critical for binding to bacterial DNA gyrase . Its absence in this compound may reduce direct antibacterial activity but improve metabolic stability for prodrug applications. Trifluoromethoxy (-OCF₃) vs.

Synthetic Utility: The ethyl ester of this compound (CAS 1040013-63-5) is a versatile intermediate for introducing amine or heterocyclic groups at the C-3 position, enabling the development of novel quinolone derivatives .

Pharmacokinetic Considerations :

  • Compounds with 8-methoxy (e.g., moxifloxacin) or 8-ethoxy substituents exhibit improved solubility and bioavailability compared to halogenated analogs . The trifluoromethoxy group in the target compound may balance lipophilicity and solubility for CNS-targeted drugs.

Biological Activity

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClF3NO3C_{13}H_9ClF_3NO_3. Its structure includes a quinoline backbone with a chloro group and a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a series of analogs derived from quinoline structures were evaluated for their antibacterial efficacy against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the quinoline structure can enhance antibacterial potency.

CompoundInhibition Zone (mm)Concentration (μg/mL)
Compound A20.7 ± 1.50.1
Compound B16.0 ± 1.70.1
Compound C13.7 ± 0.580.1

These findings suggest that this compound and its analogs may serve as promising candidates for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has also been tested for its antioxidant properties using the DPPH radical scavenging assay. The results showed that several derivatives demonstrated substantial radical scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate the metabolism of other drugs, potentially enhancing their efficacy or reducing toxicity.
  • Cell Signaling Modulation : It influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation. By modulating these pathways, the compound may affect cellular responses to stress and inflammation.

Case Studies

Study on Antibacterial Efficacy : A study published in 2021 examined the antibacterial effects of various quinoline derivatives, including this compound, against E. coli and Staphylococcus aureus. The study utilized disc diffusion methods to assess antibacterial activity, revealing that certain compounds had comparable efficacy to established antibiotics like ciprofloxacin .

Antioxidant Evaluation : Another investigation focused on the antioxidant properties of this compound using in vitro assays. The results indicated that it effectively scavenged free radicals, with an IC50 value lower than that of ascorbic acid at similar concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid?

The compound can be synthesized via multi-step protocols involving halogenation, trifluoromethoxy substitution, and carboxylation. A common approach involves:

  • Step 1 : Starting with a quinoline core (e.g., 8-hydroxyquinoline) and introducing trifluoromethoxy groups via nucleophilic substitution under acidic conditions .
  • Step 2 : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂, followed by carboxylation at the 3-position via hydrolysis of ester intermediates (e.g., ethyl esters) .
  • Step 3 : Purification via recrystallization or column chromatography.

Key Considerations :

  • Reaction temperature and solvent selection (e.g., DMF for nucleophilic substitutions) critically influence yield .
  • Ethyl ester intermediates (e.g., ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate) are often hydrolyzed using NaOH/EtOH to yield the carboxylic acid .

Q. How should researchers handle safety and stability concerns during synthesis?

While specific data for this compound is limited, protocols for structurally similar quinoline derivatives suggest:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Stability : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group .
  • Waste Disposal : Neutralize acidic byproducts before disposal and avoid environmental release .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C4, trifluoromethoxy at C8) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₆ClF₃NO₃: theoretical 308.00) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Rational Design : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target binding .
  • Example : Substituting C8 with CF₃ in related quinolines improved antibacterial activity by 10-fold .
  • Methodology : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for diversification .

Q. How to resolve contradictions in reported reaction yields for ester hydrolysis?

Discrepancies in hydrolysis efficiency (e.g., 60–95% yields) may arise from:

  • pH Control : Overly basic conditions (pH >12) can degrade the quinoline core. Optimal pH: 10–11 .
  • Temperature : Prolonged heating (>80°C) promotes side reactions. Microwave-assisted hydrolysis (50°C, 30 min) improves reproducibility .

Troubleshooting Workflow :

Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:7).

Isolate intermediates (e.g., ethyl ester) before hydrolysis to minimize impurities .

Q. What mechanistic insights exist for its antimicrobial activity?

The compound likely inhibits bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones:

  • Target Binding : The carboxylic acid at C3 chelates Mg²⁺ in the enzyme-DNA complex, while the C8 substituent enhances membrane permeability .
  • Resistance Mitigation : The trifluoromethoxy group reduces efflux pump recognition compared to methoxy analogues .

Validation :

  • Enzyme Assays : Measure IC₅₀ against purified E. coli gyrase (typical range: 0.1–5 µM) .
  • Mutant Strains : Test against gyrA mutants (e.g., Ser83Leu) to assess resistance profiles .

Q. How to optimize HPLC conditions for purity analysis?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in H₂O (A) and MeCN (B).
  • Detection : UV at 254 nm (quinoline absorbance) .
  • Retention Time : ~12.5 min under 60% B .

Critical Parameters :

  • Adjust TFA concentration to sharpen peaks for the carboxylic acid moiety.
  • Use a column temperature of 35°C to improve resolution .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize one-pot reactions (e.g., simultaneous ester hydrolysis and purification) to reduce steps .
  • Data Interpretation : Cross-reference NMR shifts with computational models (e.g., DFT) for ambiguous signals .

Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNREHYEPXNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
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4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

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